molecular formula C13H10N2O2S B227472 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile

3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile

Cat. No.: B227472
M. Wt: 258.3 g/mol
InChI Key: ROMFZBBIJSONPM-LUAWRHEFSA-N
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Description

3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile is a chemical compound with the molecular formula C13H10N2O2S It is a member of the thiazolidinedione family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing thiazolidine-2,4-dione with benzaldehyde in the presence of a base, such as piperidine or pyridine, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the benzylidene moiety to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or benzyl derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile involves its interaction with molecular targets such as PPAR-γ. By binding to this receptor, the compound can modulate gene expression involved in glucose and lipid metabolism, thereby exerting antidiabetic effects . Additionally, its cytotoxic activity may be attributed to the induction of apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanenitrile stands out due to its unique nitrile functional group, which can be further modified to enhance its biological activity and selectivity. This structural feature provides opportunities for the development of novel derivatives with improved pharmacological profiles.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.3 g/mol

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanenitrile

InChI

InChI=1S/C13H10N2O2S/c14-7-4-8-15-12(16)11(18-13(15)17)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,8H2/b11-9-

InChI Key

ROMFZBBIJSONPM-LUAWRHEFSA-N

SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC#N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N

Origin of Product

United States

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